

A Comparative Safety Analysis of AKT Inhibitors: Capivasertib, Ipatasertib, and MK-2206

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Compound of Interest

Compound Name: *Capivasertib*

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The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the safety profiles of three prominent AKT inhibitors: **Capivasertib** (AZD5363), Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.

Quantitative Safety Comparison of AKT Inhibitors

The following table summarizes the most frequently reported adverse events (AEs) for **Capivasertib**, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is intended to provide a comparative overview of the toxicity profiles of these agents.

Adverse Event	Capivasertib (with Fulvestrant)[1][2] [3][4]	Ipatasertib (with Abiraterone)[5][6] [7]	MK-2206 (with Paclitaxel)[8][9][10] [11][12][13]
Gastrointestinal			
Diarrhea	72.4% (Grade ≥3: 9.3-12%)	~78% (Grade ≥3: 9%)	36-61% (Grade ≥3: Uncommon)
Nausea	34.6-35% (Grade ≥3: 1.3%)	Common, Grade 1-2	29-67% (Grade ≥3: Uncommon)
Stomatitis	20-25% (Grade ≥3: 1.9-2.0%)	Not frequently reported	Common
Vomiting	20.6-21% (Grade ≥3: 1.9%)	Common, Grade 1-2	67% (Grade ≥3: Uncommon)
Dermatological			
Rash (Cutaneous Adverse Reactions)	38-58% (Grade ≥3: 12.1-17%)	Common	36-51.5% (Maculopapular/Acneiform) (Grade ≥3: 8.6-14%)
Metabolic			
Hyperglycemia	57% (random glucose) (Grade ≥3: 9%)	Common	21-67% (Grade ≥3: 17-23%)
General			
Fatigue	20.8-38% (Grade ≥3: 1.9%)	Common, Grade 1-2	29-48% (Grade ≥3: 11%)
Decreased Appetite	17%	Common	Not frequently reported
Hematological			
Decreased Lymphocytes	47% (Grade ≥3: 11%)	Not frequently reported	Not frequently reported

Decreased Hemoglobin	45%	Not frequently reported	Not frequently reported
<hr/>			
Renal			
Renal Injury	11% (Grade ≥ 3 : 2.6%)	Not frequently reported	Not frequently reported
Discontinuation due to AEs	9.3-10%	18-21%	Not frequently reported

Key Experimental Protocols

Capivasertib: The CAPItello-291 Trial

The CAPItello-291 trial was a Phase III, double-blind, randomized study evaluating the efficacy and safety of **Capivasertib** in combination with fulvestrant for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[14][15][16][17]

- Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or metastatic breast cancer. Patients were required to have progressed on an aromatase inhibitor-based treatment.[3][15]
- Treatment Arms:
 - Experimental Arm: **Capivasertib** (400 mg, orally, twice daily for 4 days on, 3 days off) plus fulvestrant (500 mg, intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[3]
 - Control Arm: Placebo plus fulvestrant.[14]
- Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ipatasertib: The IPATential150 Trial

The IPATential150 trial was a Phase III, randomized, double-blind, placebo-controlled study assessing the efficacy and safety of Ipatasertib in combination with abiraterone and prednisone/prednisolone in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6][7][18][19][20][21][22]

- Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated mCRPC. A key stratification was based on tumor PTEN loss status.[18][19]
- Treatment Arms:
 - Experimental Arm: Ipatasertib (400 mg, orally, once daily) plus abiraterone (1000 mg, orally, once daily) and prednisone/prednisolone (5 mg, orally, twice daily).[18]
 - Control Arm: Placebo plus abiraterone and prednisone/prednisolone.[18]
- Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population and in the subpopulation with PTEN loss tumors.[21]
- Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug, with AEs graded using CTCAE.[22]

MK-2206: The I-SPY 2 Trial

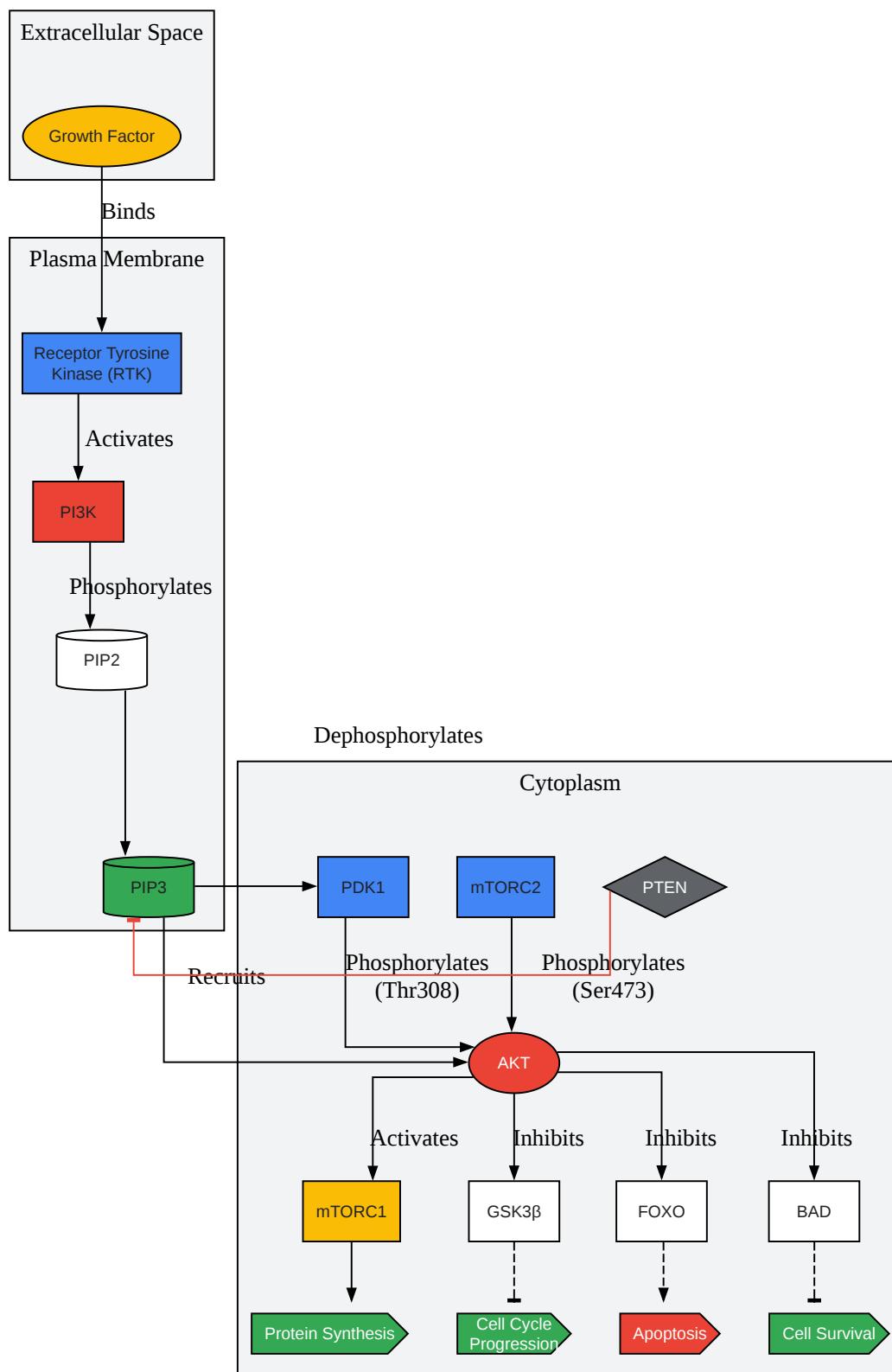
The I-SPY 2 TRIAL is an adaptively randomized Phase II platform trial designed to evaluate novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13][23][24]

- Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer (tumor size ≥ 2.5 cm). Patients were stratified based on hormone receptor (HR) and HER2 status.[23]
- Treatment Arms:
 - Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by doxorubicin and cyclophosphamide (AC).[11][13]

- Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with trastuzumab for HER2-positive patients).[11]
- Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]
- Safety Assessment: Toxicities were monitored and graded throughout the treatment period. [11]

Signaling Pathway and Experimental Workflow

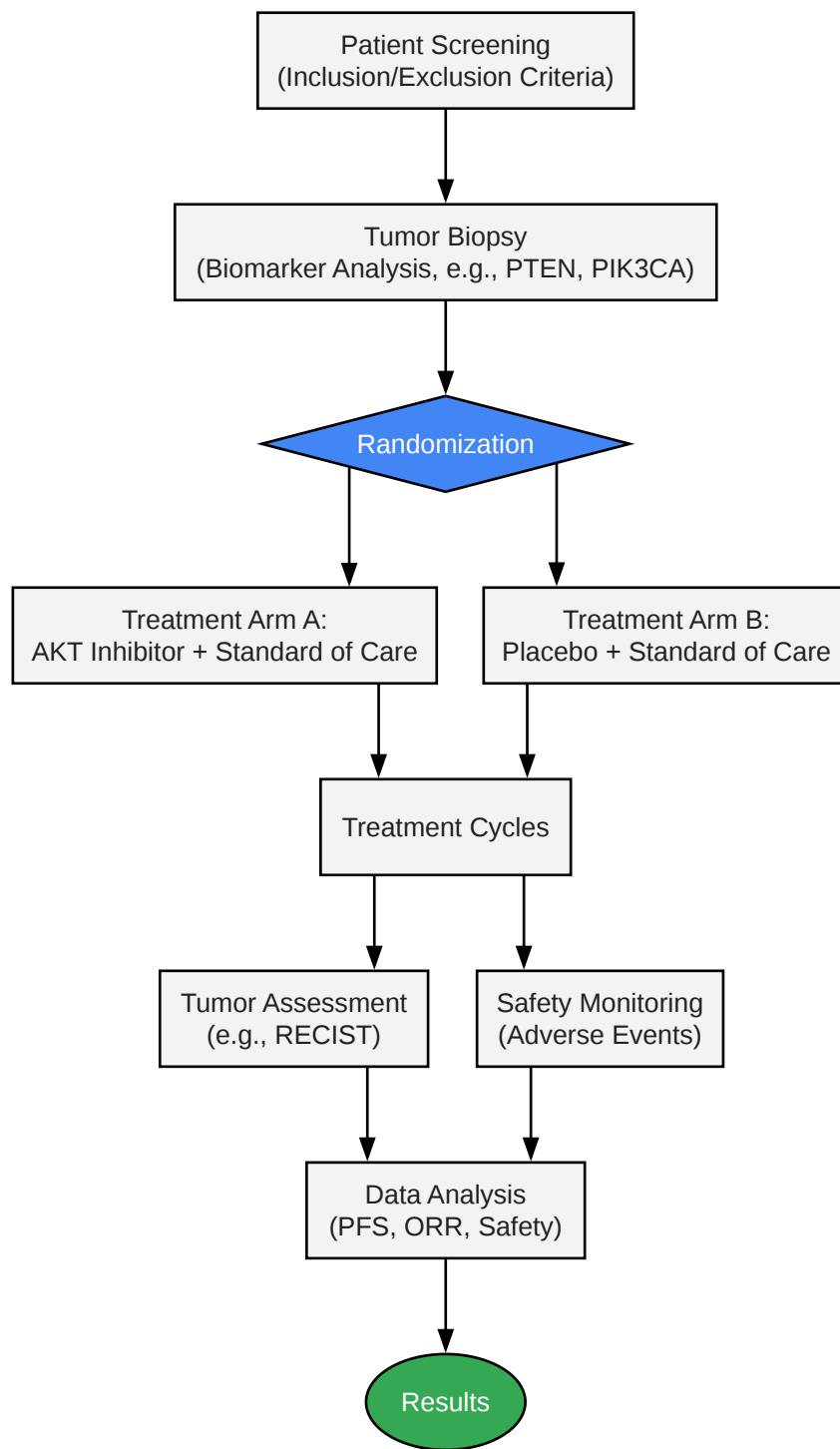
The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.



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Caption: The PI3K/AKT/mTOR signaling pathway.

The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.



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Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.

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